molecular formula C7H15NO B13267993 2,2,6-Trimethyl-1,3-oxazinane

2,2,6-Trimethyl-1,3-oxazinane

Cat. No.: B13267993
M. Wt: 129.20 g/mol
InChI Key: PMEWEVHJCZGCHJ-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-1,3-oxazinane is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is part of the oxazinane family, which are hydrogenated derivatives of oxazines. The presence of three methyl groups at positions 2 and 6 makes it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most general method for synthesizing 1,3-oxazinanes involves the cyclization of N-substituted 3-aminopropan-1-ols with aldehydes. For 2,2,6-Trimethyl-1,3-oxazinane, the reaction typically involves the condensation of 2,2-dimethyl-3-aminopropan-1-ol with formaldehyde under mild conditions. The reaction can be carried out at ambient temperature without the need for additional components, yielding the desired oxazinane after distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethyl-1,3-oxazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of aminopropanol derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxazinone derivatives.

    Reduction: Aminopropanol derivatives.

    Substitution: Various substituted oxazinanes depending on the substituent introduced.

Scientific Research Applications

2,2,6-Trimethyl-1,3-oxazinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-1,3-oxazinane involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

    1,3-Oxazinane: A parent compound without the methyl substitutions.

    2,2-Dimethyl-1,3-oxazinane: Similar structure but lacks the methyl group at position 6.

    1,3-Oxazolidine: A five-membered ring analog with similar reactivity.

Uniqueness: 2,2,6-Trimethyl-1,3-oxazinane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various applications in chemistry and industry .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2,6-trimethyl-1,3-oxazinane

InChI

InChI=1S/C7H15NO/c1-6-4-5-8-7(2,3)9-6/h6,8H,4-5H2,1-3H3

InChI Key

PMEWEVHJCZGCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(O1)(C)C

Origin of Product

United States

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